Sodium ferulate
Overview
Description
Sodium ferulate, the sodium salt of ferulic acid, is a compound widely used in traditional Chinese medicine. It is believed to be beneficial for treating cardiovascular and cerebrovascular diseases and preventing thrombosis, although high-quality clinical evidence is still lacking . This compound is found in the root of Angelica sinensis and Ligusticum chuanxiong .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ferulate can be synthesized by dissolving ferulic acid in a sodium hydroxide solution, followed by neutralization with hydrochloric acid to precipitate the sodium salt . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction of ferulic acid from plant sources such as Angelica sinensis and Ligusticum chuanxiong. The extracted ferulic acid is then converted to its sodium salt through the aforementioned synthetic route .
Chemical Reactions Analysis
Types of Reactions: Sodium ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding ferulate derivatives.
Major Products: The major products formed from these reactions include oxidized ferulate derivatives, reduced ferulate compounds, and substituted ferulate esters or amides .
Scientific Research Applications
Sodium ferulate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for synthesizing various ferulate derivatives, which are studied for their antioxidant and anti-inflammatory properties .
Biology: In biological research, this compound is investigated for its potential to modulate cellular signaling pathways, including the nuclear factor erythroid-2-related factor-2/heme oxygenase-1 pathway, which plays a role in oxidative stress response .
Medicine: Medically, this compound is explored for its therapeutic potential in treating cardiovascular diseases, pulmonary diseases, and neurodegenerative disorders. It has shown promise in reducing oxidative stress and inflammation, which are common factors in these conditions .
Industry: In the industrial sector, this compound is used as an additive in food and cosmetics for its antioxidant properties. It helps in preserving the quality of products by preventing oxidation .
Mechanism of Action
Sodium ferulate exerts its effects primarily through its antioxidant and anti-inflammatory properties. It activates the nuclear factor erythroid-2-related factor-2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and the expression of genes involved in oxidative stress defense . Additionally, this compound inhibits the p38 mitogen-activated protein kinase (MAPK), nuclear factor-kappaB (NF-κB), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are involved in inflammatory responses .
Comparison with Similar Compounds
Properties
IUPAC Name |
sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-WGCWOXMQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1135-24-6 (Parent) | |
Record name | Sodium ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601034731 | |
Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid powder; Sweet clovey phenolic aroma | |
Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |
Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24276-84-4, 151109-65-8 | |
Record name | Sodium ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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